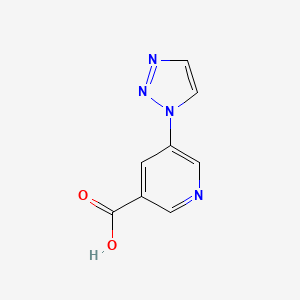

5-(1H-1,2,3-三唑-1-基)吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid is a compound that belongs to the class of 1H-1,2,3-triazole analogs . These analogs have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . They have shown moderate inhibition potential against carbonic anhydrase-II enzyme .

Synthesis Analysis

The synthesis of these triazole analogs was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules . All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Molecular Structure Analysis

The structures of these compounds were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis

The reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition, while the reaction leading to 1,4-disubstituted triazoles proceeds via a concerted azide cycloaddition .作用机制

Target of Action

The primary target of 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations.

Mode of Action

5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid acts as a selective inhibitor of SIRT3 . It interacts with SIRT3, inhibiting its activity. The IC50 values for SIRT1, SIRT2, SIRT3 are 88 nM, 92 nM, 16 nM respectively , indicating a higher selectivity towards SIRT3.

实验室实验的优点和局限性

One advantage of using 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid in lab experiments is that it is relatively easy to synthesize. However, one limitation is that it is not very soluble in water, which may make it difficult to use in certain experiments.

未来方向

There are many future directions for the research of 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid. One area of research could be the development of 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid derivatives that are more soluble in water, which would make them more useful in certain experiments. Another area of research could be the development of 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid-based drugs for the treatment of cancer and Alzheimer's disease. Additionally, more research could be done to elucidate the mechanism of action of 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid and its effects on various enzymes and proteins.

合成方法

The synthesis of 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid can be achieved using various methods. One of the most common methods is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an alkyne and an azide in the presence of copper (I) catalyst to form a triazole ring. The pyridine ring is then added to the triazole ring using a Suzuki-Miyaura cross-coupling reaction.

科学研究应用

药物发现与药物化学

1,2,3-三唑因其多种多样的生物活性而在药物发现领域引起了广泛关注。5-(1H-1,2,3-三唑-1-基)吡啶-3-羧酸骨架可作为设计新型药物的宝贵构建模块。 研究人员已经探索了其作为抗惊厥药、抗生素和抗癌剂的潜力 。通过修饰三唑环上的取代基,科学家可以微调其药理特性。

点击化学与生物偶联

1,2,3-三唑结构是点击化学的基石,点击化学是一种快速高效的化学反应合成方法。研究人员利用这种策略将生物分子(如蛋白质或核酸)与其他功能实体连接起来。 5-(三唑-1-基)吡啶-3-羧酸可以参与点击反应,从而实现生物偶联和生物活性探针的创建 .

超分子化学与材料科学

超分子化学利用非共价相互作用来创建功能性组装体。1,2,3-三唑结构能够参与氢键和π-π堆积,使其成为构建超分子结构的有用材料。 研究人员已将 5-(1H-1,2,3-三唑-1-基)吡啶-3-羧酸衍生物纳入金属有机框架 (MOF) 和具有有趣特性的配位聚合物中 .

荧光成像和传感器

基于 1,2,3-三唑的荧光探针在细胞成像和生物传感方面有应用。5-(三唑-1-基)吡啶-3-羧酸骨架可以与荧光团进行功能化,从而实现特定细胞过程或分析物的可视化。 研究人员已经探索了其在检测金属离子、pH 变化和酶活性方面的应用 .

聚合物化学与材料设计

功能性聚合物通常包含 1,2,3-三唑单元,以提高其稳定性和多功能性。5-(1H-1,2,3-三唑-1-基)吡啶-3-羧酸可以作为聚合反应中的单体。 这些聚合物在药物递送、涂层和具有定制特性的材料中得到应用 .

有机催化和合成方法

研究人员开发了高效的合成路线来获取 1,2,3-三唑。值得注意的是,L-脯氨酸催化的反应和有机催化的烯胺叠氮反应已被用于构建这些杂环化合物。 可以使用这些方法合成 5-(三唑-1-基)吡啶-3-羧酸 .

生化分析

Cellular Effects

Some triazole compounds have been reported to exhibit antiproliferative effects . For instance, an antiproliferative effect was observed for certain compounds featuring the presence of a 1,2,3-triazole ring linked to an isoxazolidine system . The growth inhibitory effect reached 50% in HepG2 and HT-29 cells and increased up to 56% in the SH-SY5Y cell line after 72 h of incubation at a 100 µM concentration .

Molecular Mechanism

Triazole derivatives usually show an antifungal molecular mechanism of action based on inhibition of the cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51) .

Temporal Effects in Laboratory Settings

Some triazole compounds have been reported to exhibit solid-like appearance and rheological properties as a result of the immobilization of the liquid phase in the interstices of an entangled self-assembled solid matrix .

Dosage Effects in Animal Models

Some triazole compounds have been reported to exhibit antinociceptive effects in animal models .

Metabolic Pathways

A novel series of C-nucleosides, featuring the presence of a 1,2,3-triazole ring linked to an isoxazolidine system, has been designed as mimetics of the pyrimidine nucleobases .

Transport and Distribution

1h-1,2,3-triazole, like all triazoles, is highly soluble in water .

Subcellular Localization

Some triazole compounds have been reported to form hydrogels upon sonication .

属性

IUPAC Name |

5-(triazol-1-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-3-7(5-9-4-6)12-2-1-10-11-12/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPDNQMQMIOGHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)C2=CN=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1784571-75-0 |

Source

|

| Record name | 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Oxan-4-yl)-2-oxoethyl] benzoate](/img/structure/B2468132.png)

![5-(4-chlorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2468136.png)

![2-(3,5-dimethylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2468141.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2468145.png)

![methyl N-(3-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate](/img/structure/B2468148.png)

![N,N-diethyl-3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2468153.png)